BenchChemオンラインストアへようこそ!

6-Methyl-4-hydroxy-3-phenyl-coumarin

Monoamine Oxidase Enzyme Inhibition Structure-Activity Relationship

This 6-methyl-4-hydroxy-3-phenylcoumarin is a uniquely substituted 4-hydroxycoumarin that combines attenuated MAO-B inhibition with a reactive 4-hydroxyl handle for O-alkylation—enabling covalent probe design without confounding sub-nanomolar potency. Its dual pharmacophore merges an anticoagulant core with MAO modulation, making it the scaffold of choice for multi-pathway neuroinflammation-thrombosis studies. Unlike non-hydroxylated analogs, it offers cleaner cellular profiling and lower drug-drug interaction risk. Procure this strategic starting material to accelerate your SAR campaigns and covalent inhibitor library synthesis.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B8559588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-hydroxy-3-phenyl-coumarin
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2O)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)15(17)14(16(18)19-13)11-5-3-2-4-6-11/h2-9,17H,1H3
InChIKeyWKRQHVLYIUSJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Methyl-4-hydroxy-3-phenyl-coumarin for Pharmaceutical and Chemical Research


6-Methyl-4-hydroxy-3-phenyl-coumarin is a synthetic, 4-hydroxycoumarin derivative characterized by a 6-methyl and a 3-phenyl substitution on the coumarin scaffold. This substitution pattern distinguishes it from other coumarins and forms the basis for its specific pharmacological interactions, particularly as a monoamine oxidase (MAO) inhibitor [1]. Its core structure provides a reactive 4-hydroxyl site for derivatization, making it a strategic starting material for synthesizing bioactive compound libraries [REFS-2, REFS-3].

Why 6-Methyl-4-hydroxy-3-phenyl-coumarin Cannot Be Replaced by Generic 3-Phenylcoumarins


Generic substitution with a 3-phenylcoumarin lacking the 4-hydroxyl group or a 4-hydroxycoumarin without the 6-methyl substitution fails to replicate the target compound's specific biological profile. The presence of the 4-hydroxyl group fundamentally changes the spectrum of biological activity, including a critical reduction in MAO-B inhibitory potency and a gain in reactivity for further derivatization. Conversely, the 6-methyl substitution provides distinct electronic and lipophilic properties that are crucial for active site interactions, which are absent in the unsubstituted parent structure [REFS-1, REFS-2]. This unique combination is necessary for projects requiring a definable starting point for covalent inhibitor design or a specific mixed-profile MAO interaction that avoids the extreme potency of the non-hydroxylated analogs.

Quantitative Differential Evidence for 6-Methyl-4-hydroxy-3-phenyl-coumarin Against Closest Analogs


Reduced MAO-B Potency Compared to Non-Hydroxylated 6-Methyl-3-phenylcoumarins

The target compound's 4-hydroxyl group dramatically attenuates MAO-B inhibitory activity compared to its non-hydroxylated 6-methyl-3-phenylcoumarin analogs. A study by Delogu et al. established that 4-hydroxy-3-phenylcoumarins are significantly less active than their 3-phenylcoumarin counterparts. The most potent non-hydroxylated congener, 6-methyl-3-(3'-methoxyphenyl)coumarin, achieves an IC50 of 0.80 nM against MAO-B [1]. While quantitative head-to-head data for the exact target compound is limited, the class effect is clear: the 4-hydroxyl substitution is a structural feature that predictably lowers MAO-B binding affinity, ensuring a distinct pharmacological window from its more potent, highly selective analogs [2].

Monoamine Oxidase Enzyme Inhibition Structure-Activity Relationship

Weak CYP2A6 Inhibition Offers a Favorable Off-Target Profile

A critical differentiator for 6-Methyl-4-hydroxy-3-phenyl-coumarin is its exceptionally weak inhibition of CYP2A6, a key hepatic metabolizing enzyme. BindingDB assay data shows the target compound has an IC50 of 25,000 nM (25 µM) for CYP2A6-mediated coumarin 7-hydroxylation [1]. This low affinity is a stark contrast to other more potent coumarin-based inhibitors and suggests a significantly lower potential for drug-drug interactions, a crucial advantage for a chemical probe or lead compound.

Drug Metabolism Cytochrome P450 Selectivity

Anticoagulant Potential as a 4-Hydroxycoumarin Scaffold Beyond MAO Inhibition

Unlike simple 3-phenylcoumarins, the target compound's 4-hydroxycoumarin core confers a distinct and valuable biological activity: the potential for anticoagulation. This class of compounds, which includes Warfarin, acts by inhibiting the vitamin K epoxide reductase complex [1]. The target molecule's specific 3-phenyl and 6-methyl substitutions can finely tune this anticoagulant effect, a property entirely absent in non-4-hydroxylated coumarins [REFS-2, REFS-3]. This presents a unique dual-activity scaffold.

Anticoagulant Vitamin K Antagonist Hemostasis

Primary Application Scenarios for 6-Methyl-4-hydroxy-3-phenyl-coumarin Integration


Design of Selective and Safer Chemical Probes for Neurodegenerative Disease Research

The compound's attenuated MAO-B activity, combined with its very weak CYP2A6 inhibition, makes it a superior starting scaffold for developing safer chemical probes. Researchers can use it to explore MAO-B inhibition in complex cellular models without the confounding potent enzyme inactivation or high drug-drug interaction risk seen with non-hydroxylated 6-methyl-3-phenylcoumarin analogs, which have sub-nanomolar IC50 values and profound selectivity [REFS-1, REFS-2].

Synthesis of 4-O-Alkylated Derivatives for Covalent Inhibitor Libraries

The reactive 4-hydroxyl group is the key differentiator for procurement, enabling straightforward O-alkylation to generate diverse compound libraries for covalent inhibitor screening. This critical synthetic handle is absent in the more potent, but chemically inert, 6-methyl-3-phenylcoumarin series [3]. This allows medicinal chemists to explore structure-activity relationships around the coumarin core for targets requiring irreversible binding.

Multitarget Lead Scaffold for Exploring Combined MAO and Coagulation Pathway Modulation

The unique combination of a 4-hydroxycoumarin anticoagulant core with a 3-phenyl substitution that modulates MAO activity positions this compound as a dual-pharmacophore lead. Research teams investigating the links between neuroinflammation, thrombosis, and neurodegeneration can use it as a single-molecule tool to probe multiple pathways simultaneously, a capability not offered by either warfarin analogs or non-hydroxylated coumarin MAO inhibitors alone [REFS-1, REFS-4].

Quote Request

Request a Quote for 6-Methyl-4-hydroxy-3-phenyl-coumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.